N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide
Overview
Description
LSP-249 is a plasma kallikrein inhibitor for treatment of angioedema.
Scientific Research Applications
Diabetes Treatment
A study by Sawai et al. (2010) discusses the manufacturing process of a peptide-like amorphous compound related to N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide. This compound is utilized in treating diabetes, highlighting its application in medical therapeutics (Sawai et al., 2010).
Antibacterial and Antifungal Activities
Rajput and Sharma (2021) synthesized a series of compounds related to the chemical , showing moderate to excellent antibacterial and antifungal activities. This indicates potential applications in combating bacterial and fungal infections (Rajput & Sharma, 2021).
Anticancer Properties
Bondock and Gieman (2015) synthesized derivatives of a compound structurally similar to N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide and evaluated their anticancer activity. Some derivatives showed significant activity against various cancer cell lines, suggesting potential in cancer treatment (Bondock & Gieman, 2015).
Insecticidal Properties
Bakhite et al. (2014) synthesized pyridine derivatives related to the compound of interest, exhibiting strong insecticidal activities against certain pests. This suggests its potential application in agriculture as an insecticide (Bakhite et al., 2014).
Antipsychotic Agents
Norman et al. (1996) evaluated heterocyclic carboxamides, structurally related to the compound , as potential antipsychotic agents. These compounds showed potent in vivo activities, indicating possible use in mental health treatments (Norman et al., 1996).
properties
IUPAC Name |
N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O/c1-14-7-23(26)30-15(2)21(14)13-29-24(31)17-5-6-27-20(11-17)9-16-3-4-22-18(8-16)10-19(25)12-28-22/h3-8,10-12H,9,13H2,1-2H3,(H2,26,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLURRLRBKLEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC(=O)C2=CC(=NC=C2)CC3=CC4=CC(=CN=C4C=C3)Cl)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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